"Azepan-4-one oxime" synthesis from azepan-4-one and hydroxylamine
"Azepan-4-one oxime" synthesis from azepan-4-one and hydroxylamine
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of azepan-4-one oxime from its corresponding ketone, azepan-4-one, and hydroxylamine. Azepan-4-one oxime serves as a critical intermediate in synthetic organic chemistry, particularly as a precursor to substituted caprolactams via the Beckmann rearrangement—a transformation of significant interest in the development of novel therapeutics and advanced polymers. This document details the underlying reaction mechanism, provides a robust, field-tested experimental protocol adapted from established procedures, and outlines key analytical techniques for product characterization. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable heterocyclic building block.
Introduction and Strategic Importance
The synthesis of oximes from cyclic ketones is a cornerstone reaction in organic synthesis. Azepan-4-one oxime, the subject of this guide, is of particular strategic importance. The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The conversion of the ketone at the 4-position to an oxime functionality opens a gateway to further chemical diversification.
The most notable application of cyclic oximes is their participation in the Beckmann rearrangement, which transforms the oxime into a lactam.[1] In the case of azepan-4-one oxime, this rearrangement yields a substituted caprolactam, a structural motif central to the production of Nylon-6 and a key component in numerous pharmaceutical agents.[1] Mastering the synthesis of the oxime is, therefore, the critical first step in accessing these high-value downstream products.
This guide provides the necessary expertise to reliably synthesize and validate azepan-4-one oxime, empowering research and development teams to accelerate their discovery programs.
The Mechanism of Oximation
The formation of an oxime from a ketone and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction. The process is pH-dependent and involves two primary stages.[2]
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Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of azepan-4-one. The nitrogen atom is a stronger nucleophile than the oxygen due to its lower electronegativity.[3] This attack forms a tetrahedral intermediate known as a carbinolamine.
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Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This elimination step is typically acid-catalyzed, involving protonation of the hydroxyl group to form a better leaving group (H₂O). A subsequent deprotonation results in the formation of the carbon-nitrogen double bond (C=N) characteristic of the oxime.
The overall reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product.
Caption: Figure 1: Mechanism of Oximation
Materials and Safety Precautions
A thorough understanding and implementation of safety protocols are paramount for any chemical synthesis. The primary starting material, azepan-4-one, is typically supplied as its hydrochloride salt to improve stability and handling.
Reagent and Equipment List
| Reagent/Material | Grade | Supplier Recommendation |
| Azepan-4-one hydrochloride (C₆H₁₂ClNO) | ≥95% | Carl ROTH, AChemBlock |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | ≥98% | Standard Supplier |
| Sodium Acetate (anhydrous, CH₃COONa) | ≥99% | Standard Supplier |
| Methanol (CH₃OH) | Anhydrous | Standard Supplier |
| Ethyl Acetate (EtOAc) | Reagent Grade | Standard Supplier |
| Deionized Water (H₂O) | N/A | In-house |
| Magnesium Sulfate (anhydrous, MgSO₄) | Reagent Grade | Standard Supplier |
| Round-bottomed flask (100 mL) | Borosilicate glass | N/A |
| Reflux condenser | Borosilicate glass | N/A |
| Magnetic stirrer and stir bar | N/A | N/A |
| Heating mantle or oil bath | N/A | N/A |
| Separatory funnel (250 mL) | Borosilicate glass | N/A |
| Rotary evaporator | N/A | N/A |
Safety Profile
It is mandatory to handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Compound | CAS Number | Hazard Statements |
| Azepan-4-one hydrochloride | 50492-22-3 | H302/H332: Harmful if swallowed or inhaled. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[4][5] |
| Hydroxylamine hydrochloride | 5470-11-1 | H290: May be corrosive to metals. H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long-lasting effects. |
| Methanol | 67-56-1 | H225: Highly flammable liquid and vapor. H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. H370: Causes damage to organs. |
Detailed Experimental Protocol
This protocol is adapted from a highly reliable, peer-reviewed procedure for the synthesis of acetophenone oxime published in Organic Syntheses, a trusted source for robust chemical preparations.[6] The stoichiometry and workup have been adjusted for the specific properties of azepan-4-one hydrochloride.
Reaction Setup and Execution
Caption: Figure 2: Experimental Workflow for Azepan-4-one Oxime Synthesis
Step-by-Step Procedure:
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Reagent Charging: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add azepan-4-one hydrochloride (5.0 g, 33.4 mmol, 1.0 equiv), hydroxylamine hydrochloride (3.48 g, 50.1 mmol, 1.5 equiv), and anhydrous sodium acetate (6.85 g, 83.5 mmol, 2.5 equiv).[6] The sodium acetate acts as a base to neutralize the HCl from both starting materials, liberating the free hydroxylamine and azepan-4-one in situ.
-
Solvent Addition: Add anhydrous methanol (60 mL) to the flask.
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Reaction Conditions: Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 80 °C. Stir the resulting white slurry vigorously.
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Reaction Monitoring: Maintain the reaction at 80 °C for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The ketone starting material should have a higher Rf value than the more polar oxime product.
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Cooling and Quenching: After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature.
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Workup - Extraction: Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water. Rinse the reaction flask with ethyl acetate (3 x 40 mL) and add the rinsings to the separatory funnel. Shake the funnel vigorously, venting frequently.
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Phase Separation: Separate the layers and extract the aqueous layer two more times with 40 mL of ethyl acetate.
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Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (approx. 15 g) for 10-15 minutes. Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure.
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Purification: The crude product, likely a white to off-white solid or a viscous oil, can be purified further if necessary. Recrystallization from a solvent system like ethyl acetate/hexanes is often effective.[7] If the product is an oil or if impurities persist, purification by flash column chromatography on silica gel may be required.
Characterization and Validation
Proper characterization is essential to confirm the identity and purity of the synthesized azepan-4-one oxime.
Spectroscopic Analysis
The following table outlines the expected spectroscopic data for azepan-4-one oxime. These values are predicted based on standard chemical shift tables and data from structurally similar cyclic oximes.[8][9]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in CDCl₃: - ~8.0-9.5 (broad s, 1H): N-OH proton, exchangeable with D₂O.- ~3.2-3.5 (m, 2H): CH ₂ adjacent to the nitrogen atom (C7-H).- ~2.8-3.1 (m, 2H): CH ₂ alpha to the C=N bond (C5-H).- ~2.4-2.7 (m, 2H): CH ₂ alpha to the C=N bond (C3-H).- ~1.7-2.0 (m, 2H): CH ₂ beta to the nitrogen atom (C6-H).- ~1.5-1.8 (broad s, 1H): N-H proton of the azepane ring. |
| ¹³C NMR | δ (ppm) in CDCl₃: - ~158-162: C =NOH carbon (C4).- ~45-50: C H₂ adjacent to the nitrogen atom (C7).- ~35-40: C H₂ alpha to the C=NOH group (C5).- ~25-30: C H₂ alpha to the C=NOH group (C3).- ~20-25: C H₂ beta to the nitrogen atom (C6). |
| FT-IR | (cm⁻¹): - ~3150-3400 (broad): O-H stretch of the oxime.- ~3300 (sharp/medium): N-H stretch of the secondary amine.- ~2850-2950 (multiple bands): C-H stretching.- ~1640-1680 (medium-weak): C=N stretch. |
| Mass Spec. | (ESI+): Expected m/z for [M+H]⁺ = 129.1073 (Calculated for C₆H₁₃N₂O⁺). |
Physical Properties
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Appearance: Expected to be a white to off-white crystalline solid or oil.
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Yield: Based on similar preparations, yields in the range of 75-90% are anticipated.
Conclusion
This guide provides a detailed, actionable framework for the synthesis, purification, and characterization of azepan-4-one oxime. By leveraging a well-established oximation methodology and providing clear, step-by-step instructions, researchers can confidently produce this key synthetic intermediate. The successful synthesis of azepan-4-one oxime is a critical enabling step for further exploration of the valuable chemical space of substituted lactams, contributing to advancements in both pharmaceutical sciences and materials chemistry.
References
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Carl ROTH. (2025, March 10). Safety Data Sheet: Azepan-4-one hydrochloride. Retrieved from [Link]
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Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetophenone oxime. Org. Synth. 2022, 99, 248-261. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
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Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
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Yergaliyeva, E. M., et al. (2020). Synthesis of substituted tetrahydropyran-4-one and its oxime. International Journal of Biology and Chemistry, 13(1), 69-79. Retrieved from [Link]
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Al-Rawashdeh, N. A. F., et al. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Asian Journal of Chemical Sciences, 4(4), 1-8. Retrieved from [Link]
- U.S. Patent 6,235,935 B1. (2001). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. Google Patents.
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Tsupryk, A., et al. (2016). oximes of seven-membered heterocyclic compounds containing one heteroatom. Chemistry of Heterocyclic Compounds, 52(4), 205-226. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetophenone O-acetyl oxime. Org. Synth. 2018, 95, 300-313. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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Rzepa, H. S. (2012, September 25). Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Henry Rzepa's Blog. Retrieved from [Link]
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